molecular formula C20H15N3O4S B6559915 methyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate CAS No. 1021230-92-1

methyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate

Cat. No.: B6559915
CAS No.: 1021230-92-1
M. Wt: 393.4 g/mol
InChI Key: JXNJZZCGPDREIT-UHFFFAOYSA-N
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Description

Methyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a tricyclic heterocyclic compound featuring a fused 8-thia-3,5-diazatricyclo[7.4.0.0²,⁷] core. Key structural attributes include:

  • Tricyclic framework: A rigid tricyclic system with sulfur (thia) and nitrogen (diaza) atoms integrated into the ring structure.
  • Functional groups: A benzoate ester at the 2-position, an acetamido linker, and a 6-oxo group.
  • Potential applications: Such compounds are often explored as intermediates in organic synthesis or for pharmacological activity due to their heterocyclic complexity .

Properties

IUPAC Name

methyl 2-[[2-(4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O4S/c1-27-20(26)12-6-2-4-8-14(12)22-16(24)10-23-11-21-17-13-7-3-5-9-15(13)28-18(17)19(23)25/h2-9,11H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNJZZCGPDREIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-{6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamido)benzoate is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound is classified under small molecules and is primarily recognized for its roles in pharmaceutical research.

Chemical Structure and Properties

The molecular structure of this compound can be represented using various structural notations including SMILES and InChI formats. The compound has a molecular formula of C20H17N3O2SC_{20}H_{17}N_{3}O_{2}S and a molecular weight of approximately 363.4 g/mol.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

These effects were assessed using microbial sensitivity tests which indicated a significant reduction in bacterial growth at certain concentrations.

Anticancer Activity

The compound has been investigated for its potential anticancer properties:

  • Mechanism of Action : It appears to induce apoptosis in cancer cells by interacting with specific enzymes and receptors involved in cell survival pathways.
  • Case Studies : In vitro studies on human cancer cell lines have shown that methyl 2-(2-{6-oxo-8-thia}) can inhibit cell proliferation and promote cell death.

The mechanism of action involves the compound's interaction with biological targets that may lead to therapeutic effects:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for the survival of pathogens or cancer cells.
  • Receptor Modulation : It can modulate receptor activity leading to altered cellular responses.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsMethod of AssessmentFindings
AntimicrobialGram-positive bacteriaMicrobial sensitivity testsSignificant inhibition observed
Gram-negative bacteriaMicrobial sensitivity testsEffective at specific concentrations
AnticancerHuman cancer cell linesIn vitro assaysInduces apoptosis; inhibits proliferation

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Analogous Compounds
Compound Name Core Structure Key Functional Groups Notable Substituents
Target Compound Tricyclo[7.4.0.0²,⁷] Benzoate ester, acetamido, 6-oxo, thia Methyl ester, aromatic linkage
8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, oxa-aza, dione Dimethylaminophenyl, hydroxyl groups
(6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid Bicyclo[4.2.0] Tetrazolyl, thiadiazolylthio, carboxylic acid Methylthiadiazole, tetrazole moiety

Key Observations :

  • Unlike the carboxylic acid derivatives in , the benzoate ester in the target compound may improve lipophilicity and membrane permeability .

Spectroscopic and Analytical Data

Table 2: Characterization Methods and Findings
Compound Type Characterization Techniques Key Findings
Target Compound IR, UV-Vis (inferred) Expected peaks for ester (C=O ~1700 cm⁻¹), amide (N–H ~3300 cm⁻¹)
Spiro Derivatives Melting point, IR, Elemental Analysis Confirmed spiro structure via IR carbonyl stretches (1650–1750 cm⁻¹)
Bicyclic Compounds Pharmacopeial testing Validated purity and stability under stress conditions

Insights :

  • The target compound’s benzoate ester and acetamido groups would likely produce distinct IR and UV-Vis signatures compared to spiro/bicyclic analogs .
  • Elemental analysis (as in ) would be critical for verifying the tricyclic structure’s stoichiometry.

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